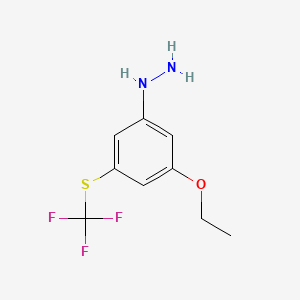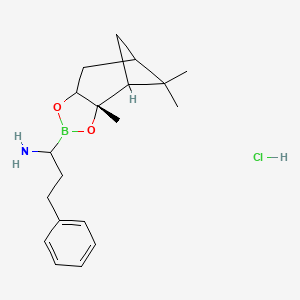
(R)-BorohomoPhe-(+)-Pinanediol-hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-BorohomoPhe-(+)-Pinanediol-hydrochloride is a chiral compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is particularly notable for its applications in asymmetric synthesis and catalysis, making it a valuable tool in the development of pharmaceuticals and other fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-BorohomoPhe-(+)-Pinanediol-hydrochloride typically involves the reaction of ®-BorohomoPhe with (+)-Pinanediol in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of ®-BorohomoPhe-(+)-Pinanediol-hydrochloride may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-BorohomoPhe-(+)-Pinanediol-hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in various substituted derivatives depending on the nucleophile involved.
Wissenschaftliche Forschungsanwendungen
®-BorohomoPhe-(+)-Pinanediol-hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Industry: It is used in the production of fine chemicals and specialty materials, where its unique chemical properties can be leveraged to achieve specific outcomes.
Wirkmechanismus
The mechanism by which ®-BorohomoPhe-(+)-Pinanediol-hydrochloride exerts its effects is primarily through its role as a chiral ligand. It can coordinate with metal ions to form chiral complexes, which can then catalyze asymmetric reactions. The molecular targets and pathways involved include various enzymes and receptors that interact with the chiral centers of the compound, leading to specific biochemical outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to ®-BorohomoPhe-(+)-Pinanediol-hydrochloride include:
- (S)-BorohomoPhe-(+)-Pinanediol-hydrochloride
- ®-BorohomoPhe-(−)-Pinanediol-hydrochloride
- ®-BorohomoPhe-(+)-Pinanediol-bromide
Uniqueness
What sets ®-BorohomoPhe-(+)-Pinanediol-hydrochloride apart from these similar compounds is its specific chiral configuration and the resulting unique interactions with other molecules. This uniqueness makes it particularly valuable in asymmetric synthesis and catalysis, where the precise control of stereochemistry is crucial.
Eigenschaften
Molekularformel |
C19H29BClNO2 |
|---|---|
Molekulargewicht |
349.7 g/mol |
IUPAC-Name |
3-phenyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H28BNO2.ClH/c1-18(2)14-11-15(18)19(3)16(12-14)22-20(23-19)17(21)10-9-13-7-5-4-6-8-13;/h4-8,14-17H,9-12,21H2,1-3H3;1H/t14?,15?,16?,17?,19-;/m0./s1 |
InChI-Schlüssel |
LDOJDRFKDPCKPS-WTBAEIBESA-N |
Isomerische SMILES |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CCC4=CC=CC=C4)N.Cl |
Kanonische SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC4=CC=CC=C4)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


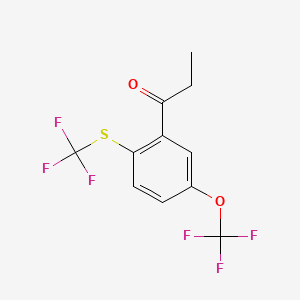
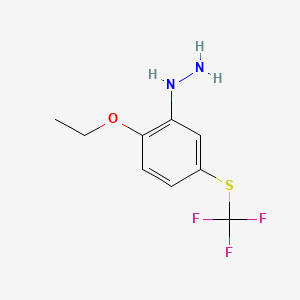
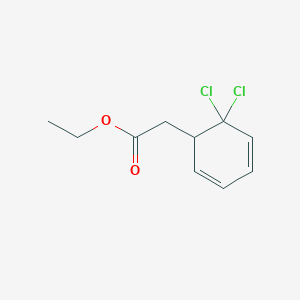
![(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl N-tert-butylcarbamate](/img/structure/B14064431.png)

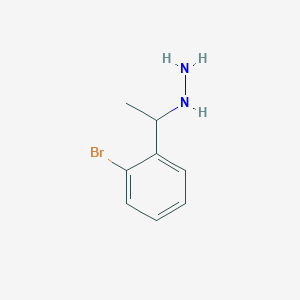
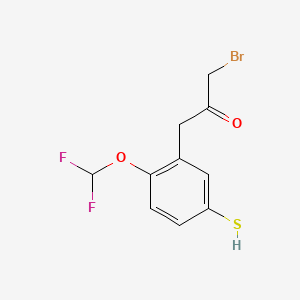
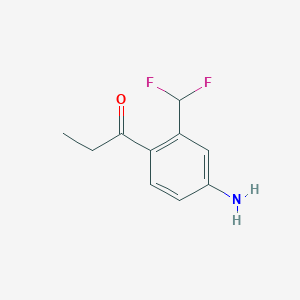
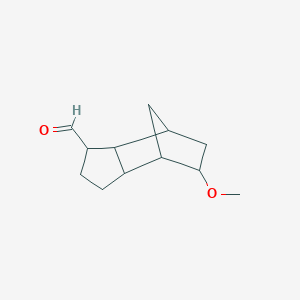
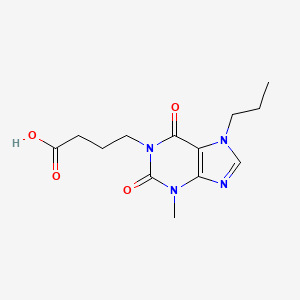
![Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane](/img/structure/B14064475.png)

![6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride](/img/structure/B14064481.png)
